Cas no 59413-14-8 (1-(3-Hydroxypropyl)theobromine)
1-(3-Hydroxypropyl)theobromine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-hydroxypropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione (9CI)
- 1-(3-Hydroxypropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
- 1-(3-Hydroxypropyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 1-(3-hydroxypropyl)-3,7-dimethylpurine-2,6-dione
- gamma-Otb
- 2-26-00-00271 (Beilstein Handbook Reference)
- G76261
- 1-(3-HYDROXYPROPYL)-3,7-DIMETHYL-1H-PURINE-2,6(3H,7H)-DIONE (PENTOXIFYLLINE IMPURITY)
- Theobromine, 1-(3-hydroxypropyl)-
- 1-(3-Hydroxypropyl)-3,7-dimethylxanthine
- 59413-14-8
- BRN 0263337
- 1H-Purine-2,6-dione, 3,7-dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-
- 1-(gamma-Oxypropyl)-theobromin
- hydroxypropyltheobromine
- AKOS000125777
- KMM2BK7040
- 1-(3-Hydroxypropyl)theobromine
- gamma-Oxypropyltheobromin [German]
- MFCD01682404
- PENTOXIFYLLINE IMPURITY D [EP IMPURITY]
- DTXSID60208141
- gamma-Oxypropyltheobromin
- 3,7-Dihydro-1-(3-hydroxypropyl)-3,7-dimethyl-1H-purine-2,6-dione
- SCHEMBL9293614
- UNII-KMM2BK7040
- DB-290689
- 1-(gamma-Oxypropyl)-theobromin [German]
-
- Inchi: 1S/C10H14N4O3/c1-12-6-11-8-7(12)9(16)14(4-3-5-15)10(17)13(8)2/h6,15H,3-5H2,1-2H3
- InChI Key: GHGVDQNEKGZLPE-UHFFFAOYSA-N
- SMILES: O=C1C2=C(N=CN2C)N(C)C(N1CCCO)=O
Computed Properties
- Exact Mass: 238.10672
- Monoisotopic Mass: 238.10659032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 336
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 78.7Ų
Experimental Properties
- Density: 1.2560 (rough estimate)
- Boiling Point: 380.84°C (rough estimate)
- Refractive Index: 1.6200 (estimate)
- PSA: 78.67
1-(3-Hydroxypropyl)theobromine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H996370-250mg |
1-(3-Hydroxypropyl)theobromine |
59413-14-8 | 250mg |
$ 236.00 | 2023-09-07 | ||
| TRC | H996370-500mg |
1-(3-Hydroxypropyl)theobromine |
59413-14-8 | 500mg |
$ 437.00 | 2023-09-07 | ||
| TRC | H996370-1g |
1-(3-Hydroxypropyl)theobromine |
59413-14-8 | 1g |
$ 834.00 | 2023-09-07 | ||
| TRC | H996370-2.5g |
1-(3-Hydroxypropyl)theobromine |
59413-14-8 | 2.5g |
$ 1430.00 | 2022-06-04 | ||
| abcr | AB541121-100mg |
1-(3-Hydroxypropyl)-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione; . |
59413-14-8 | 100mg |
€373.70 | 2025-04-17 | ||
| A2B Chem LLC | AG78551-250mg |
1-(3-Hydroxypropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
59413-14-8 | 250mg |
$350.00 | 2024-04-19 | ||
| A2B Chem LLC | AG78551-500mg |
1-(3-Hydroxypropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
59413-14-8 | 500mg |
$539.00 | 2024-04-19 | ||
| A2B Chem LLC | AG78551-1g |
1-(3-Hydroxypropyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione |
59413-14-8 | 1g |
$920.00 | 2024-04-19 | ||
| TRC | H996370-2500mg |
1-(3-Hydroxypropyl)theobromine |
59413-14-8 | 2500mg |
$ 1720.00 | 2023-04-15 |
1-(3-Hydroxypropyl)theobromine Suppliers
1-(3-Hydroxypropyl)theobromine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 1-(3-Hydroxypropyl)theobromine
Introduction to 1-(3-Hydroxypropyl)theobromine (CAS No. 59413-14-8)
1-(3-Hydroxypropyl)theobromine, identified by the Chemical Abstracts Service Number (CAS No.) 59413-14-8, is a chemically modified derivative of theobromine, a methylxanthine alkaloid naturally found in plants such as Thea sinensis (tea) and Theobroma cacao (cacao). This compound has garnered significant attention in recent years due to its potential pharmacological applications and structural modifications that enhance its biological activity. The introduction of a 3-hydroxypropyl side chain into the theobromine scaffold introduces unique chemical and pharmacological properties, making it a subject of extensive research in medicinal chemistry and drug development.
Theobromine itself is known for its mild stimulant effects, diuretic properties, and role as a vasodilator, primarily attributed to its ability to inhibit phosphodiesterase enzymes and block adenosine receptors. The structural modification via the 3-hydroxypropyl group in 1-(3-hydroxypropyl)theobromine not only enhances solubility but also modulates its interaction with biological targets. This alteration has been strategically explored to improve bioavailability, reduce toxicity, and expand therapeutic applications.
Recent studies have highlighted the pharmacological significance of 1-(3-hydroxypropyl)theobromine in several therapeutic areas. One notable area of research is its potential as an antioxidant and neuroprotective agent. Oxidative stress and neuroinflammation are key pathological mechanisms in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Preclinical investigations have demonstrated that 1-(3-hydroxypropyl)theobromine exhibits potent radical-scavenging activity, potentially mitigating oxidative damage to neuronal cells. Furthermore, its ability to modulate adenosine receptors may contribute to neuroprotection by enhancing synaptic plasticity and reducing inflammation.
In addition to its neuroprotective effects, 1-(3-hydroxypropyl)theobromine has been investigated for its role in cardiovascular health. Studies suggest that this compound may improve endothelial function by promoting nitric oxide release and inhibiting platelet aggregation. These effects are particularly relevant in the context of cardiovascular diseases, where endothelial dysfunction and thrombosis are critical factors. The structural modification with the 3-hydroxypropyl group appears to enhance these cardiovascular benefits while maintaining a favorable safety profile.
The compound's potential anti-inflammatory properties have also been explored. Chronic inflammation is a hallmark of numerous diseases, including metabolic syndrome, rheumatoid arthritis, and certain types of cancer. Research indicates that 1-(3-hydroxypropyl)theobromine can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings suggest that this derivative may serve as a lead compound for developing novel anti-inflammatory therapies with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another area of interest is the application of 1-(3-hydroxypropyl)theobromine in metabolic disorders. Emerging evidence suggests that this compound may influence glucose homeostasis by enhancing insulin sensitivity and improving pancreatic β-cell function. These effects are particularly relevant in the context of type 2 diabetes mellitus, where insulin resistance and β-cell dysfunction are central pathological features. Preclinical studies have shown promising results in animal models, indicating that 1-(3-hydroxypropyl)theobromine could be a valuable adjunct therapy for managing hyperglycemia.
The synthesis of 1-(3-hydroxypropyl)theobromine involves sophisticated organic chemistry techniques tailored to introduce the 3-hydroxypropyl moiety into the theobromine backbone while maintaining high stereochemical purity. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, have been optimized to achieve this transformation efficiently. The emphasis on stereochemical control ensures that the resulting compound retains its intended biological activity while minimizing unwanted side reactions.
The pharmacokinetic profile of 1-(3-hydroxypropyl)theobromine has been thoroughly characterized to understand its absorption, distribution, metabolism, excretion (ADME), and potential drug-drug interactions. Studies indicate that this compound exhibits good oral bioavailability with a moderate half-life, allowing for once or twice daily dosing regimens. Additionally, its metabolic pathways have been elucidated, revealing that it is primarily metabolized by cytochrome P450 enzymes in the liver. This information is crucial for predicting drug interactions and optimizing dosing strategies.
The safety profile of 1-(3-hydroxypropyl)theobromine has been assessed through comprehensive toxicological studies conducted in vitro and in vivo. These studies have demonstrated that the compound is well-tolerated at therapeutic doses with minimal adverse effects. Notably, it does not exhibit significant hepatotoxicity or nephrotoxicity even at higher doses comparable to those used in clinical trials. This favorable safety profile makes it an attractive candidate for further clinical development.
Current clinical trials are underway to evaluate the efficacy and safety of 1-(3-hydroxypropyl)theobromine in various therapeutic indications. Preliminary results from Phase II trials suggest that it may be effective in managing symptoms associated with neurodegenerative diseases without causing significant side effects. Similarly, Phase II trials targeting cardiovascular diseases have shown promising results regarding improvements in endothelial function and blood pressure control. These findings underscore the potential translational value of this compound from preclinical research to clinical practice.
The future directions for research on 1-(3-hydroxypropyl)theobromine include exploring combination therapies with other pharmacological agents to enhance therapeutic outcomes. Additionally, investigating its mechanism of action at a molecular level will provide deeper insights into how it exerts its beneficial effects on various biological systems. Advances in computational chemistry and structure-activity relationship (SAR) studies will also aid in designing next-generation derivatives with improved pharmacological properties.
In conclusion,1-(3-hydroxypropyl)theobromine (CAS No. 59413-14-8) represents a significant advancement in medicinal chemistry due to its unique structural features and multifaceted pharmacological activities。 Its potential applications span neuroprotection、cardiovascular health、anti-inflammation,and metabolic disorders,making it a promising candidate for future drug development。 With ongoing clinical trials providing encouraging results,this compound holds great promise for improving patient outcomes across multiple therapeutic areas。
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